2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A convenient synthesis method for similar compounds involves the reaction of pyrazolo [1,5- a ]pyrazin-4 (5 H )-ones with N -iodosuccinimide in the presence of N -methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo- [1,5- a ]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Scientific Research Applications
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), indicating potential applications in positron emission tomography (PET) imaging. For example, DPA-714, a compound in this class, has been designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and in vivo imaging with PET, showcasing the use of similar compounds in radiopharmaceutical development and neuroimaging studies (Dollé et al., 2008).
Antioxidant Studies
Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shown that these compounds possess moderate to significant radical scavenging activity, indicating their potential as antioxidants. This suggests that similar compounds might be explored for their antioxidant properties and their ability to mitigate oxidative stress in biological systems (Ahmad et al., 2012).
Biological Evaluation for Analgesic and Anti-inflammatory Activities
Another study on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents targeting pain and inflammation (Nayak et al., 2014).
Antimicrobial Activity
Compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have also been explored for their antimicrobial properties. For instance, studies on new heterocycles incorporating antipyrine moiety have shown that they possess antimicrobial activity, indicating the potential for developing new antimicrobial agents from related compounds (Bondock et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target protein and inhibit its function .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple downstream pathways, including those involved in cell proliferation and survival .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines .
Properties
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(23-12-11-17-7-3-1-4-8-17)16-25-13-14-26-20(22(25)28)15-19(24-26)18-9-5-2-6-10-18/h1-10,13-15H,11-12,16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJZHRMIRGJAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.